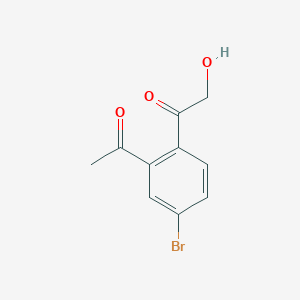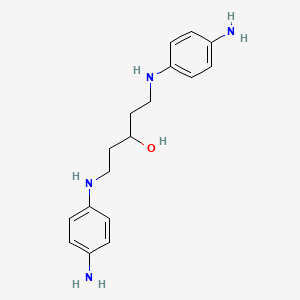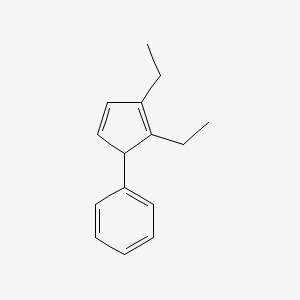![molecular formula C13H13N5S6 B12604337 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine CAS No. 650636-33-2](/img/structure/B12604337.png)
2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with two thiadiazole groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine typically involves the reaction of 2,6-bis(chloromethyl)pyridine with 5-(methylsulfanyl)-1,3,4-thiadiazole-2-thiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.
Chemical Reactions Analysis
Types of Reactions
2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The thiadiazole groups can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The methylsulfanyl groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or other reduced sulfur species.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: Potential antimicrobial and anticancer properties due to the presence of thiadiazole groups.
Medicine: Investigated for its potential use in drug design and development.
Industry: Used in the synthesis of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is primarily related to its ability to interact with metal ions and biological targets. The thiadiazole groups can coordinate with metal ions, forming stable complexes that can exhibit catalytic or biological activity. Additionally, the compound can interact with enzymes and receptors in biological systems, potentially inhibiting their function and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,6-Bis(1-alkyl-1H-1,2,3-triazol-4-yl)pyridines: These compounds also feature a pyridine ring substituted with heterocyclic groups and are used as ligands in coordination chemistry.
2,6-Bis(1-methyl-1H-tetrazol-5-ylsulfanylmethyl)pyridine: Similar in structure but with tetrazole groups instead of thiadiazole groups.
Uniqueness
2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine is unique due to the presence of thiadiazole groups, which impart distinct chemical and biological properties. The sulfur atoms in the thiadiazole rings can participate in various chemical reactions, making the compound versatile for different applications.
Properties
CAS No. |
650636-33-2 |
|---|---|
Molecular Formula |
C13H13N5S6 |
Molecular Weight |
431.7 g/mol |
IUPAC Name |
2-methylsulfanyl-5-[[6-[(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]pyridin-2-yl]methylsulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C13H13N5S6/c1-19-10-15-17-12(23-10)21-6-8-4-3-5-9(14-8)7-22-13-18-16-11(20-2)24-13/h3-5H,6-7H2,1-2H3 |
InChI Key |
MMGJKSBDVMFLEH-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NN=C(S1)SCC2=NC(=CC=C2)CSC3=NN=C(S3)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




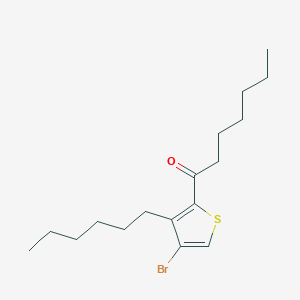
methanone](/img/structure/B12604282.png)

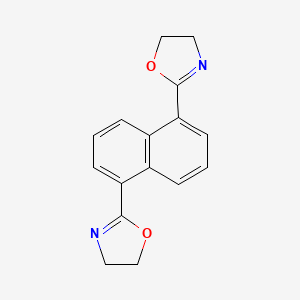
![8-Hydroxy-4-oxo-N-[(pyridin-2-yl)methyl]-1,4-dihydroquinoline-2-carboxamide](/img/structure/B12604293.png)
![6-[4-(Dimethylamino)butan-2-yl]naphthalen-2-ol;hydrochloride](/img/structure/B12604298.png)
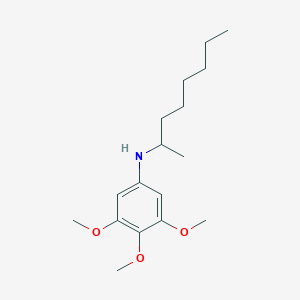

![N-Pyridin-3-yl-N'-[3-(1H-pyrrolo[2,3-b]pyridine-3-carbonyl)phenyl]urea](/img/structure/B12604329.png)
